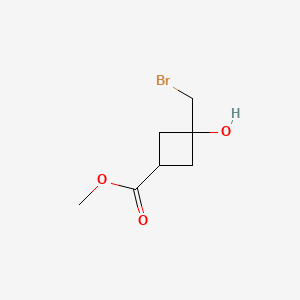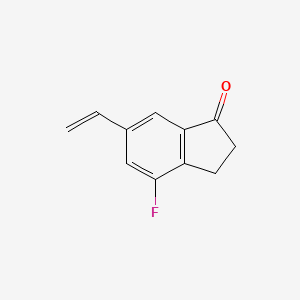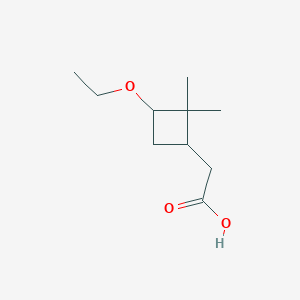
2-(3-Ethoxy-2,2-dimethylcyclobutyl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxy-2,2-dimethylcyclobutyl)acetic acid is a synthetic organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol This compound is characterized by its cyclobutyl ring structure, which is substituted with ethoxy and dimethyl groups, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)acetic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a of appropriate precursors under controlled conditions.
Introduction of Ethoxy and Dimethyl Groups: The ethoxy and dimethyl groups are introduced through substitution reactions using suitable reagents.
Attachment of the Acetic Acid Moiety: The final step involves the attachment of the acetic acid moiety to the cyclobutyl ring through esterification or other suitable reactions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Ethoxy-2,2-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, acids, and bases are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may find applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(3-Ethoxy-2,2-dimethylcyclobutyl)acetic acid is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-(3-ethoxy-2,2-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H18O3/c1-4-13-8-5-7(6-9(11)12)10(8,2)3/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
STGQMCJOTGRGOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CC(C1(C)C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


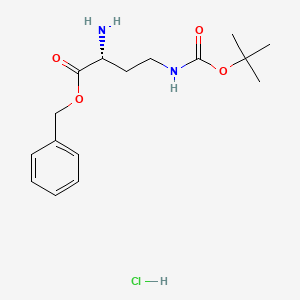
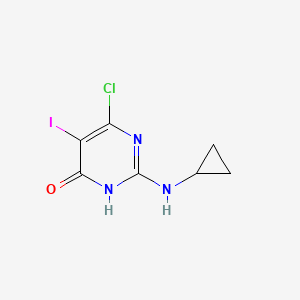
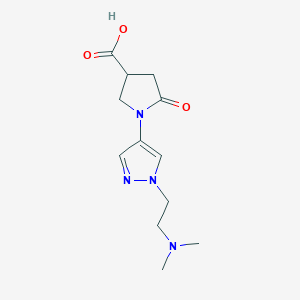


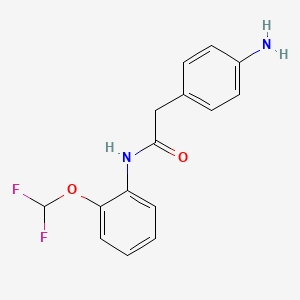
![1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B13008655.png)
![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)

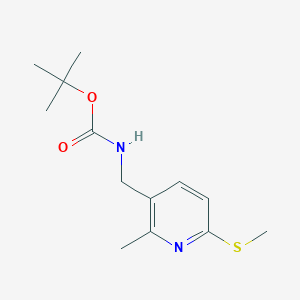
![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)

